6-Bromo-4-methoxyindoline
Overview
Description
6-Bromo-4-methoxyindoline is a chemical compound belonging to the indole family, which is known for its diverse biological activities and applications in various fields. The indole nucleus is a significant heterocyclic system found in many natural products and synthetic drugs, making it an important scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-methoxyindoline typically involves the bromination of 4-methoxyindoline. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the final product while minimizing waste and production costs .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-methoxyindoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, yielding 4-methoxyindoline.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: 4-Methoxyindoline.
Substitution: Various substituted indoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromo-4-methoxyindoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-4-methoxyindoline involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Bromoindole: Similar in structure but lacks the methoxy group.
4-Methoxyindoline: Similar but lacks the bromo group.
6-Chloro-4-methoxyindoline: Similar but has a chlorine atom instead of a bromine atom.
Uniqueness
6-Bromo-4-methoxyindoline is unique due to the presence of both the bromo and methoxy groups, which can influence its reactivity and biological activity. The combination of these functional groups can enhance its potential as a versatile intermediate in organic synthesis and its biological properties .
Properties
IUPAC Name |
6-bromo-4-methoxy-2,3-dihydro-1H-indole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c1-12-9-5-6(10)4-8-7(9)2-3-11-8/h4-5,11H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYMTDHZMMOCIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1CCN2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901277881 | |
Record name | 6-Bromo-2,3-dihydro-4-methoxy-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901277881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000342-58-4 | |
Record name | 6-Bromo-2,3-dihydro-4-methoxy-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000342-58-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-2,3-dihydro-4-methoxy-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901277881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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